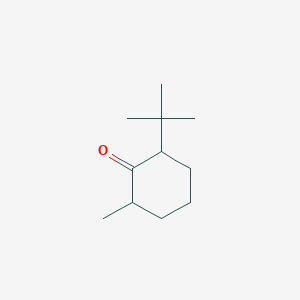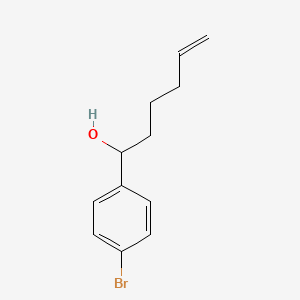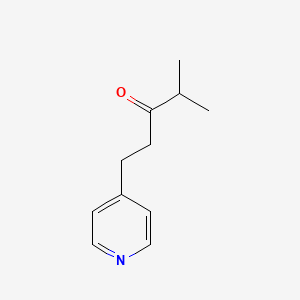
Ethyl 2-(furan-2-yl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(furan-2-yl)quinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a furan ring fused to a quinoline structure, with an ethyl ester functional group attached to the carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(furan-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-furylamine with 2-chloroquinoline-4-carboxylic acid, followed by esterification with ethanol in the presence of a suitable catalyst. The reaction conditions often require refluxing in an organic solvent such as tetrahydrofuran or dichloromethane, with the use of a dehydrating agent like thionyl chloride to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(furan-2-yl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions are employed under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 2-(furan-2-yl)quinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(furan-2-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furan-2-yl-quinoline-4-carboxylic acid: Lacks the ethyl ester group but shares similar core structure and properties.
2-Furan-2-yl-quinoline-4-carboxamide:
2-Furan-2-yl-quinoline-4-carboxylic acid methyl ester: Similar to the ethyl ester but with a methyl group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-(furan-2-yl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethyl ester group enhances its solubility in organic solvents and may influence its biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H13NO3 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
ethyl 2-(furan-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)12-10-14(15-8-5-9-20-15)17-13-7-4-3-6-11(12)13/h3-10H,2H2,1H3 |
Clé InChI |
KTSTYWYILXGAAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethoxy)-1H-indole](/img/structure/B8591577.png)



![Octanoic acid, 8-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-](/img/structure/B8591612.png)






